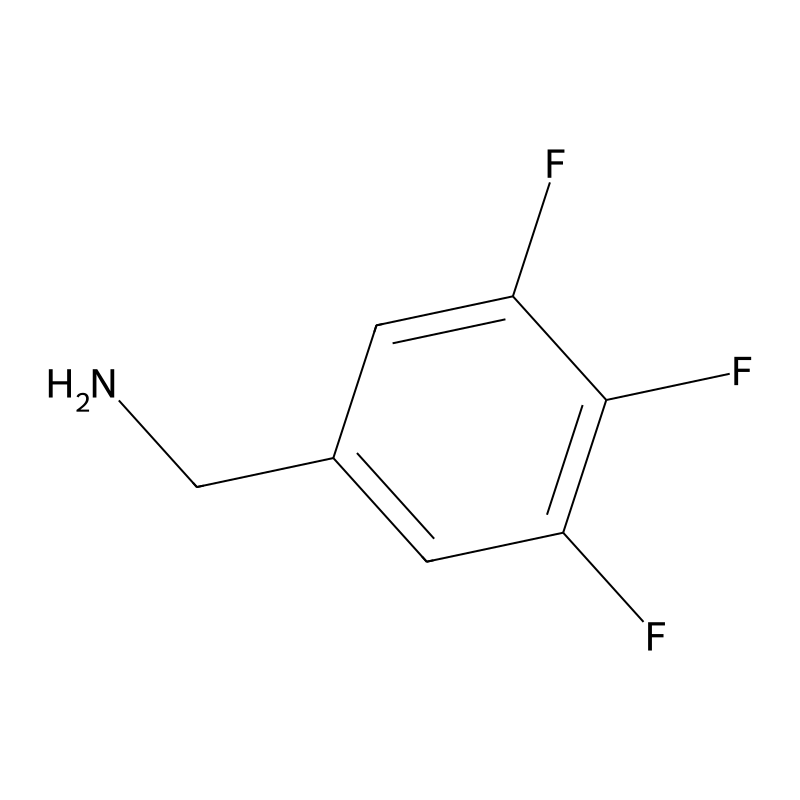3,4,5-Trifluorobenzylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- 3,4,5-Trifluorobenzylamine can be used as an intermediate in organic synthesis . It can be used in the laboratory research process and chemical production process .
Organic Synthesis Intermediate
Pharmaceutical Intermediate
Pesticide Production
3,4,5-Trifluorobenzylamine is an organic compound characterized by the molecular formula C₇H₆F₃N. It features a benzene ring substituted with three fluorine atoms at the 3, 4, and 5 positions, along with an amine group. This unique substitution pattern imparts distinct electronic and steric properties to the compound, making it valuable in various chemical and biological applications. The compound is known for its reactivity and potential hazards, including severe skin burns and eye damage upon contact .
- Oxidation: It can be oxidized to form nitro compounds using agents like potassium permanganate and chromium trioxide.
- Reduction: The compound can undergo reduction to yield different amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: The fluorine atoms on the benzene ring can be replaced by various functional groups under specific conditions, utilizing reagents such as halogens or alkylating agents .
These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals.
3,4,5-Trifluorobenzylamine exhibits notable biological activity due to its ability to interact with specific molecular targets. Its fluorinated structure enhances binding affinity and specificity towards enzymes and receptors. This makes it a useful probe in biochemical assays and studies of enzyme interactions. The compound's mechanism of action often involves the inhibition of enzyme activity and modulation of receptor functions .
The synthesis of 3,4,5-Trifluorobenzylamine typically involves:
- Fluorination of Benzylamine Derivatives: A common method includes the reaction of 3,4,5-trifluorobenzonitrile with anhydrous ammonia in the presence of a catalyst. This reaction is conducted under controlled temperature and pressure to optimize yield and purity.
- Industrial Production: In industrial settings, large-scale reactors are employed along with optimized reaction conditions to maximize efficiency. High-purity starting materials are used to minimize impurities in the final product .
3,4,5-Trifluorobenzylamine has diverse applications across various fields:
- Chemistry: It serves as a building block for synthesizing complex organic molecules and intermediates in pharmaceuticals and agrochemicals.
- Biology: The compound is utilized in enzyme interaction studies and as a biochemical probe.
- Industry: It finds use in manufacturing specialty chemicals, dyes, and polymers .
Studies on the interactions of 3,4,5-Trifluorobenzylamine with biological targets reveal its potential as a tool for understanding enzyme mechanisms and receptor functions. The presence of fluorine atoms enhances its binding properties compared to non-fluorinated analogs. This characteristic is crucial for developing selective inhibitors or probes in drug discovery .
Several compounds share structural similarities with 3,4,5-Trifluorobenzylamine but differ in their properties due to variations in the position or number of fluorine atoms:
| Compound Name | Structural Formula | Unique Features |
|---|---|---|
| 2,4,5-Trifluorobenzylamine | C₇H₆F₃N | Different fluorine positioning affects reactivity |
| 2,3,4-Trifluorobenzylamine | C₇H₆F₃N | Unique applications due to isomeric differences |
| 3,4-Difluorobenzylamine | C₇H₆F₂N | Fewer fluorine atoms lead to different chemical behavior |
The uniqueness of 3,4,5-Trifluorobenzylamine lies in its specific fluorine substitution pattern that confers distinct electronic properties compared to its isomers. This makes it particularly useful in specialized synthesis and studies requiring high specificity .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








